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Abstract

Algestone acetophenide (dihydroxyprogesterone acetophenide, DHPA) is a synthetic
steroidal progestin with potent agonist activity at the progesterone receptor (PR). Primarily
used in long-acting injectable contraceptives, its powerful hormonal action warrants a thorough
evaluation of its potential to disrupt the endocrine system beyond its intended therapeutic
effects. This technical guide synthesizes the available toxicological data and outlines the
established experimental protocols for assessing the endocrine-disrupting potential of
algestone acetophenide. While specific in-vitro screening data for off-target hormonal
activities are scarce in publicly accessible literature, historical toxicological findings, including
pituitary hyperplasia in rats and mammary tumors in beagle dogs, strongly indicate a potential
for broader endocrine disruption that merits further investigation.[1] This document provides the
necessary scientific framework for such an evaluation.

Introduction

Algestone acetophenide is a derivative of 16a,17a-dihydroxyprogesterone and functions as a
potent progestogen.[1] It is the progestin component in some combined injectable
contraceptives.[1] As a progestin, its primary mechanism of action is the activation of the
progesterone receptor, mimicking the effects of endogenous progesterone. It is reported to be a
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pure progestogen with no significant androgenic, estrogenic, or glucocorticoid activities.
However, its classification as a potential endocrine-disrupting compound (EDC) by multiple
bodies, coupled with early toxicological studies, necessitates a more in-depth assessment of its
off-target effects.

Endocrine-disrupting chemicals can interfere with the synthesis, secretion, transport, binding,
action, or elimination of natural hormones in the body. Given the structural similarity of
algestone acetophenide to endogenous steroid hormones, its potential to interact with other
steroid hormone receptors and pathways is a critical area of investigation for researchers and
drug development professionals.

Known Biological Activity and Toxicological Profile

The primary pharmacological activity of algestone acetophenide is as a progesterone
receptor agonist. Its progestogenic potency is estimated to be 2 to 5 times that of progesterone
in animal models.[2] This high potency is central to its therapeutic use but also to its potential
for adverse endocrine effects.

Quantitative Toxicological Data

While comprehensive endocrine screening data is limited, some quantitative toxicological data
regarding reproductive effects have been published. The following table summarizes the
Lowest Published Toxic Dose (TDLo0) from studies in rats.

] Route of ] Toxic
Species Dose Duration Reference
Exposure Effects

Maternal
Effects:
10 day(s) menstrual
Rat (female) Oral 250 mg/kg ] [3]
pre-mating cycle
changes or

disorders

Fertility:
20 day(s) female fertility
Rat (female) Oral 2500 mg/kg ] )
pre-mating index

decreased
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Significant Toxicological Findings

The development of a combined injectable contraceptive containing algestone acetophenide
(Deladroxate) was discontinued in the United States in the late 1960s due to significant
toxicological findings in animal studies. These findings are critical indicators of its endocrine-
disrupting potential:

 Pituitary Hyperplasia in Rats: Chronic administration was observed to cause hyperplasia of
the pituitary gland.[1] This is a significant finding, as the pituitary is the master regulator of
the endocrine system. Progestins can influence the hypothalamic-pituitary-gonadal axis, and
this finding suggests a disruptive effect.

o Mammary Tumors in Beagle Dogs: The development of mammary tumors in beagle dogs
following treatment is another serious concern.[1] The beagle is a well-established model for
detecting hormonal carcinogenesis, particularly for progestin-related compounds.[4] This
effect is likely linked to the potent progestogenic stimulation of mammary tissue.

Core Signaling Pathway: Progesterone Receptor
Activation

Algestone acetophenide exerts its primary effects by binding to and activating the intracellular
progesterone receptor (PR). This ligand-activated transcription factor then modulates the
expression of target genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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